molecular formula C17H25N3O2 B14727106 6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine CAS No. 5423-91-6

6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine

Cat. No.: B14727106
CAS No.: 5423-91-6
M. Wt: 303.4 g/mol
InChI Key: DWYYPHBWAAFIRH-UHFFFAOYSA-N
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Description

6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine is a compound that features a quinoline core substituted with aminohexyl and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine typically involves the functionalization of a quinoline derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cross-coupling reactions. The scalability of the Suzuki-Miyaura reaction makes it suitable for industrial applications, allowing for the efficient production of the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine involves its interaction with specific molecular targets. The aminohexyl group allows for covalent bonding with biomolecules, while the quinoline core can interact with various enzymes and receptors. This dual functionality makes it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine is unique due to the presence of both aminohexyl and dimethoxy groups on the quinoline core. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

5423-91-6

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

N'-(5,6-dimethoxyquinolin-8-yl)hexane-1,6-diamine

InChI

InChI=1S/C17H25N3O2/c1-21-15-12-14(19-10-6-4-3-5-9-18)16-13(17(15)22-2)8-7-11-20-16/h7-8,11-12,19H,3-6,9-10,18H2,1-2H3

InChI Key

DWYYPHBWAAFIRH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)NCCCCCCN)N=CC=C2)OC

Origin of Product

United States

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